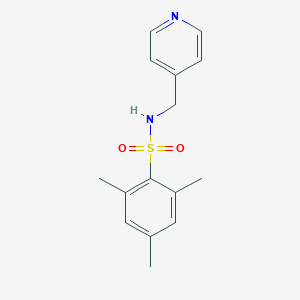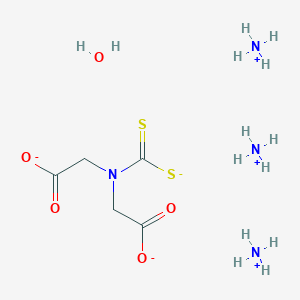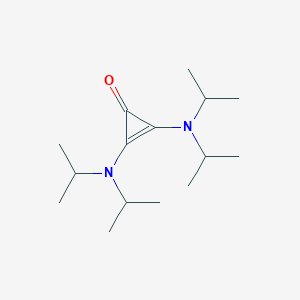
Bis(dithiobenzil)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dithiobenzil)platinum, also known as BDP, is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. It is a member of the family of organoplatinum compounds that have shown promising results in the treatment of various types of cancer. BDP is a dimeric compound that consists of two benzilbis(dithiocarboxylate) ligands bound to a central platinum atom.
Applications De Recherche Scientifique
Photocatalysis : Platinum(II) complexes, including variants like bis(benzoylacetonate) platinum(II), have been found highly active in photocatalytic processes. These complexes are photoactivated by visible light and are effective in the photocatalytic hydrosilation cross-linking of oligomers and polymers (Guo, Fry, & Neckers, 1998).
Polymer Solar Cells : Platinum(II) complexation strategy has been used to optimize the morphology of active blends in nonfullerene polymer solar cells (NF-PSCs), achieving high power-conversion efficiencies. The addition of a platinum(II) complex to the polymer chain can regulate its crystallinity and molecular packing, improving the efficiency of these solar cells (Xu et al., 2019).
Synthesis and Thermal Behavior : The synthesis, characterization, and thermal behavior of crystalline bis(O,O'-di-sec-butyldithiophosphato)platinum(II) have been studied, providing insight into the structural and thermal properties of such compounds (Rodina et al., 2011).
Reactivity with Alkenes : The reactivity of platinum bis(dithiolene) complexes towards alkenes, such as 1,3-butadiene, has been explored. These studies have investigated the various addition processes and the formation of stable products, revealing the complex's reactivity and potential applications in chemical synthesis (Dang et al., 2014).
Non-Enzymatic Glucose Sensing : Research has been conducted on the self-assembly of bismuth ultrathin layers on platinum surfaces, enhancing the electrocatalytic activity and sensitivity for non-enzymatic glucose sensing. This application demonstrates the potential of platinum complexes in biosensing technologies (Miao et al., 2013).
DNA Binding and Antitumor Activity : Dinuclear platinum complexes, including bis(platinum) variants, have shown potent antitumor properties. Their unique DNA binding capability, forming distinct adducts, makes them effective as both therapeutic agents and probes for DNA structure and conformation (Farrell, 1995).
Catalytic Activation : Platinum complexes with a Lewis acidic moiety have been synthesized to develop self-activating electrophilic catalysts. These complexes are stable yet reactive and can facilitate reactions such as enyne cyclization and hydroarylation at room temperature without additional reagents (You & Gabbaï, 2017).
Chemical Reactivity and Cytotoxicity : The properties of bis(platinum) complexes containing monodentate coordination spheres have been compared in terms of chemical reactivity, cytotoxicity, DNA conformational changes, cross-linking efficiency, and sequence specificity. These comparisons provide insights into their potential therapeutic applications (Farrell et al., 1990).
Propriétés
| 15607-55-3 | |
Formule moléculaire |
C28H20PtS4 |
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
(E)-1,2-diphenylethene-1,2-dithiolate;platinum(4+) |
InChI |
InChI=1S/2C14H12S2.Pt/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/q;;+4/p-4/b2*14-13+; |
Clé InChI |
OWDGIUANGTZXCP-FZHLCEHXSA-J |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].[Pt+4] |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
Synonymes |
Bis-(dithiobenzil)-platinum |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


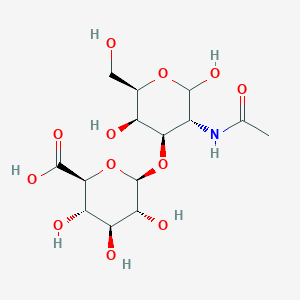
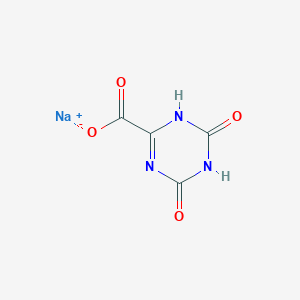

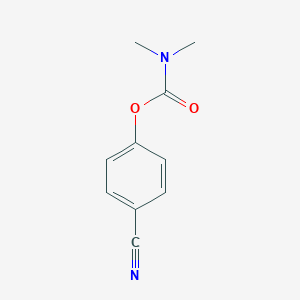
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
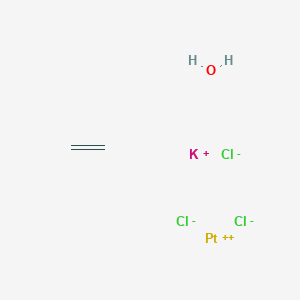
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)


